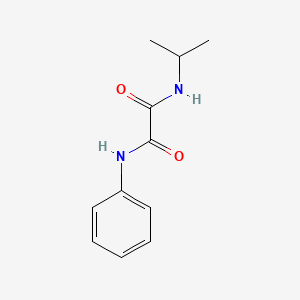
N-isopropyl-N'-phenylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-N'-phenylethanediamide (also known as N-phenylpropyl-N-isopropylamide or IPPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound is widely used in different fields of research, including material science, pharmacology, and environmental science.
Mécanisme D'action
The mechanism of action of N-isopropyl-N'-phenylethanediamide is not fully understood. However, it is believed to act on the vanilloid receptor subtype 1 (VR1) and the cannabinoid receptor subtype 1 (CB1). The compound is thought to inhibit the release of substance P, a neurotransmitter that is involved in pain transmission. It is also believed to activate the endocannabinoid system, which plays a role in pain modulation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. The compound has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, the compound has been found to have anti-tumor effects and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-isopropyl-N'-phenylethanediamide in lab experiments is its low toxicity. The compound has been found to be relatively safe and has a low risk of causing adverse effects. Another advantage is its stability, which makes it suitable for long-term experiments. However, one limitation of using the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-isopropyl-N'-phenylethanediamide. One area of research is the development of new analogs of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as multiple sclerosis and epilepsy. In addition, further studies are needed to fully understand the mechanism of action of the compound and its effects on different biological systems.
Conclusion
This compound is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool in material science, pharmacology, and environmental science. The compound has been found to have several biochemical and physiological effects, and its low toxicity makes it a safe option for lab experiments. Further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of different diseases.
Méthodes De Synthèse
The synthesis of N-isopropyl-N'-phenylethanediamide involves the reaction between aniline and isobutyryl chloride in the presence of a base. The reaction yields a crude product that is further purified through recrystallization. The chemical structure of the compound is confirmed through various spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
N-isopropyl-N'-phenylethanediamide has a wide range of applications in scientific research. It is used as a cross-linking agent in the synthesis of polymers and resins. It is also used as an antioxidant in rubber and plastic industries. In pharmacology, the compound is used as an analgesic and anti-inflammatory agent. It has been found to be effective in treating chronic pain and neuropathic pain. The compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-phenyl-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)12-10(14)11(15)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYUDHEPQFCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

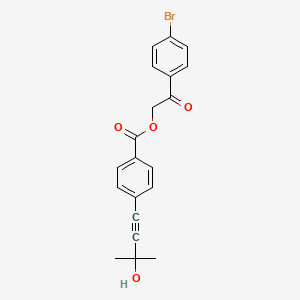
![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)
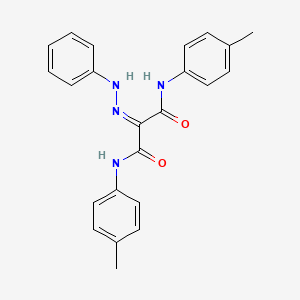
![2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4999068.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
![ethyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4999088.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide](/img/structure/B4999100.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4999112.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4999130.png)
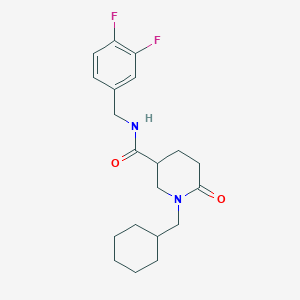

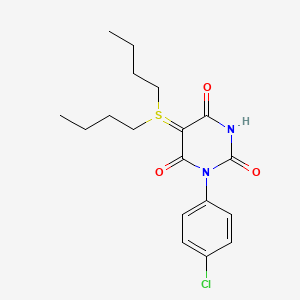
![2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4999151.png)